1-(Pentafluorophenyl)-2-propanol

Description

The exact mass of the compound 1-(Pentafluorophenyl)-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pentafluorophenyl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pentafluorophenyl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

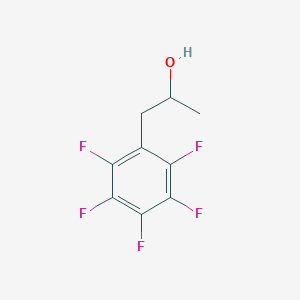

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENFBZQYBFCNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1988-60-9 | |

| Record name | NSC97017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pentafluorophenyl)-2-propanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(Pentafluorophenyl)-2-propanol, a fluorinated secondary alcohol with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its core physicochemical properties, explore its synthesis and reactivity, and discuss its current and potential applications, offering insights grounded in established scientific principles.

Core Physicochemical and Structural Characteristics

1-(Pentafluorophenyl)-2-propanol is a unique molecule whose properties are dominated by the presence of the electron-withdrawing pentafluorophenyl group. This substitution dramatically influences the acidity of the hydroxyl proton and the overall electronic nature of the molecule, distinguishing it from its non-fluorinated analog.

Molecular and Physical Properties

A summary of the key physical and molecular properties of 1-(Pentafluorophenyl)-2-propanol is presented in Table 1. The high electronegativity of the fluorine atoms significantly impacts the molecule's boiling point and density.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₅O | [1] |

| Molecular Weight | 226.14 g/mol | [1] |

| CAS Number | 359-42-2 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 95-96 °C at 20 mmHg | |

| Density | 1.476 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.423 |

Molecular Structure

The structure of 1-(Pentafluorophenyl)-2-propanol, featuring a chiral center at the second carbon of the propanol chain, is a key aspect of its utility in asymmetric synthesis.

Caption: Molecular structure of 1-(Pentafluorophenyl)-2-propanol.

Synthesis and Reactivity

The synthesis of 1-(Pentafluorophenyl)-2-propanol is typically achieved through a standard Grignard reaction, a robust and well-understood method in organic chemistry.

Synthetic Protocol: Grignard Reaction

The most common and efficient synthesis involves the reaction of pentafluorobenzaldehyde with methylmagnesium bromide.

Protocol:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether under an inert atmosphere.

-

Grignard Reagent Formation: A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the pentafluorophenylmagnesium bromide Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.[2]

-

Aldehyde Addition: The solution of the Grignard reagent is cooled to 0 °C, and a solution of freshly distilled acetaldehyde in anhydrous diethyl ether is added dropwise.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(Pentafluorophenyl)-2-propanol.

Caption: Synthetic workflow for 1-(Pentafluorophenyl)-2-propanol.

Spectroscopic Characterization

The structural confirmation of 1-(Pentafluorophenyl)-2-propanol relies on a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific molecule is scarce, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.[3]

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl group, a multiplet for the methine proton adjacent to the hydroxyl group, a broad singlet for the hydroxyl proton (which may exchange with D₂O), and signals corresponding to the benzylic protons.

-

¹³C NMR: The carbon NMR would display distinct signals for the methyl, methine, and aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the pentafluorophenyl group, typically showing three distinct signals for the ortho, meta, and para fluorine atoms with characteristic coupling patterns.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands, and strong C-F stretching absorptions in the fingerprint region (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or water.

Reactivity Profile

The reactivity of 1-(Pentafluorophenyl)-2-propanol is dictated by the hydroxyl group and the electron-deficient aromatic ring.

-

Reactions of the Hydroxyl Group: The alcohol functionality can undergo typical reactions such as esterification, etherification, and oxidation to the corresponding ketone. The increased acidity of the hydroxyl proton, due to the inductive effect of the pentafluorophenyl ring, can influence the reaction conditions required for these transformations.

-

Reactions of the Aromatic Ring: The pentafluorophenyl ring is highly deactivated towards electrophilic aromatic substitution but is susceptible to nucleophilic aromatic substitution, particularly at the para position.[4]

Applications in Research and Development

Fluorinated organic compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[5][6] 1-(Pentafluorophenyl)-2-propanol serves as a valuable chiral building block in these fields.

Medicinal Chemistry and Drug Development

The introduction of fluorinated moieties is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[7][8] 1-(Pentafluorophenyl)-2-propanol, as a chiral fluorinated alcohol, can be used in the synthesis of:

-

Enzyme Inhibitors: The specific stereochemistry and electronic properties can lead to potent and selective interactions with enzyme active sites.

-

Metabolically Stable Drug Candidates: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring resistant to metabolic degradation by cytochrome P450 enzymes.[6]

-

PET Imaging Agents: The incorporation of fluorine allows for the potential development of ¹⁸F-labeled radiotracers for positron emission tomography (PET).

Asymmetric Synthesis and Catalysis

The chiral nature of 1-(Pentafluorophenyl)-2-propanol makes it a useful starting material or ligand in asymmetric synthesis. The stereocenter can be used to induce chirality in subsequent reactions, leading to the formation of enantiomerically enriched products.

Materials Science

Fluorinated compounds are used in the development of advanced materials with tailored properties.[9] The pentafluorophenyl group in 1-(Pentafluorophenyl)-2-propanol can impart properties such as hydrophobicity, thermal stability, and low surface energy to polymers and coatings.

Safety and Handling

As with all laboratory chemicals, 1-(Pentafluorophenyl)-2-propanol should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]

A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

Conclusion

1-(Pentafluorophenyl)-2-propanol is a fluorinated chiral alcohol with a unique combination of properties that make it a valuable tool for researchers and scientists in drug development and materials science. Its synthesis is straightforward, and its reactivity offers multiple avenues for the creation of complex and novel molecules. The continued exploration of fluorinated building blocks like 1-(Pentafluorophenyl)-2-propanol is expected to drive innovation in various fields of chemical science.

References

- Suzhou Highfine Biotech. (n.d.). Pentafluorophenol and its derivatives.

- ECHEMI. (n.d.). Pentafluorophenol SDS, 771-61-9 Safety Data Sheets.

- National Center for Biotechnology Information. (2024). Pentafluoropropanol. PubChem Compound Summary for CID 168785.

- Krusic, P. J., & Roe, D. C. (1998).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(Pentafluorophenyl)ethanol.

- AccuStandard. (n.d.). CAS No. 771-61-9 - Pentafluorophenol.

- Google Patents. (2002). KR20020051676A - Method for preparing penta fluoro propanol.

- Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(11), 1297-1315.

- Pharmaffiliates. (n.d.). Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions.

- Sigma-Aldrich. (n.d.). Pentafluorophenol ReagentPlus®, ≥99%.

- NIST. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. NIST Chemistry WebBook.

- Wang, F., & Stahl, S. S. (2019). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 17(38), 8695-8699.

- Alfa Chemistry. (n.d.). Fluorinated Alcohols.

- Organic Syntheses. (n.d.). Copper, tetrakis(pentafluorophenyl)tetra-.

- ChemicalBook. (n.d.). Pentafluorophenol CAS#: 771-61-9.

- G. A. Slough, G. A. (2025). Pentafluorophenyl-Tagged Poly(2-isopropenyl-2-oxazoline) as a Highly Reactive Precursor for para-Fluoro-Thiol Click Chemistry. Macromolecules.

- Sigma-Aldrich. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol 97%.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Propanol.

- Santa Cruz Biotechnology. (2026). Pentafluorophenol.

- ResearchGate. (n.d.). Scheme of the synthesis of pentafluorophenyl ester of....

- ResearchGate. (n.d.). 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)....

- Britton, R., & O'Neill, J. (2025).

- BenchChem. (2025). A-Technical-Guide-to-Fluorinated-Chiral-Alcohols-Properties-Synthesis-and-Applications.

- Chem-Impex. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Propan-2-ol.

- Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr.

- BenchChem. (n.d.). spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.

- CymitQuimica. (n.d.). CAS 830-50-2: 1-(Pentafluorophenyl)ethanol.

- Lab Alley. (2025). Propanol Safety & Hazards.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters.

- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The dark side of fluorine. ACS Medicinal Chemistry Letters, 10(7), 996-1001.

- National Center for Biotechnology Information. (2024). 1,1,2,2,3-Pentafluoropropane. PubChem Compound Summary for CID 69624.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

Sources

- 1. CAS 830-50-2: 1-(Pentafluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. laballey.com [laballey.com]

- 12. echemi.com [echemi.com]

- 13. chemos.de [chemos.de]

Navigating the Synthesis and Handling of 1-(Pentafluorophenyl)-2-propanol: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, the exploration of novel chemical entities is the cornerstone of innovation. Among the vast landscape of fluorinated compounds, 1-(Pentafluorophenyl)-2-propanol presents a unique structural motif with potential applications in medicinal chemistry and materials science. The presence of the pentafluorophenyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making it a valuable building block in the design of new therapeutic agents and functional materials.

Compound Identification and Characteristics

While a specific PubChem Compound Identification (CID) for 1-(Pentafluorophenyl)-2-propanol is not currently assigned, its molecular structure provides the basis for understanding its chemical properties.

-

Molecular Formula: C₉H₇F₅O

-

Molecular Weight: 226.15 g/mol

-

Structure:

-

A propane backbone with a hydroxyl group at the second carbon (C2).

-

A pentafluorophenyl ring attached to the first carbon (C1).

-

The key structural features that dictate its reactivity and potential hazards are the electron-withdrawing pentafluorophenyl ring and the secondary alcohol functional group.

Hazard Assessment: An Analog-Based Approach

In the absence of specific toxicological data for 1-(Pentafluorophenyl)-2-propanol, a conservative approach based on the known hazards of analogous compounds is essential for ensuring laboratory safety. The primary analogs considered for this assessment are pentafluorophenol and various fluorinated propanols.

Based on these analogs, 1-(Pentafluorophenyl)-2-propanol is anticipated to present the following hazards:

| Hazard Category | Predicted Hazard | Rationale based on Analogous Compounds |

| Acute Toxicity | Toxic if inhaled. Harmful if swallowed. | Pentafluorophenol is known to be toxic.[1] Fluorinated propanols can also exhibit toxicity. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Pentafluorophenol is corrosive and can cause severe skin burns and eye damage.[1] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | The corrosive nature of the pentafluorophenyl group strongly suggests a high potential for severe eye damage.[1] |

| Flammability | Flammable liquid and vapor. | Propanol and its derivatives are flammable.[2][3] |

Hazard Statement Summary (Predicted):

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H331: Toxic if inhaled.

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is paramount when working with 1-(Pentafluorophenyl)-2-propanol. The following workflow and PPE are mandatory to minimize exposure and mitigate risks.

Workflow for Safe Handling

Caption: Workflow for the safe handling of 1-(Pentafluorophenyl)-2-propanol.

Experimental Protocol: Laboratory Use

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Gather all necessary PPE: chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.

-

Have an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) readily accessible.

-

Ensure an emergency eyewash station and safety shower are unobstructed and operational.

-

-

Handling:

-

Conduct all manipulations of 1-(Pentafluorophenyl)-2-propanol within the fume hood.

-

Use spark-proof equipment and avoid open flames or other ignition sources in the vicinity.[2][3]

-

Ground all equipment to prevent static discharge.

-

Dispense the liquid carefully to avoid splashing. Use a secondary container for transport within the lab.

-

-

Spill Management:

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

-

Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

-

For larger spills, evacuate the area and contact the institutional safety office.

-

-

Waste Disposal:

-

Collect all waste containing 1-(Pentafluorophenyl)-2-propanol in a designated, labeled hazardous waste container.

-

Do not dispose of this chemical down the drain.

-

Follow all institutional and local regulations for hazardous waste disposal.

-

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, and open flames.[2][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Logical Relationships in Safety Assessment

The following diagram illustrates the logical flow from compound characteristics to the necessary safety precautions.

Caption: Logical flow from compound structure to safety measures.

Conclusion

While 1-(Pentafluorophenyl)-2-propanol holds promise for scientific advancement, its safe handling is non-negotiable. By understanding its structural characteristics and extrapolating potential hazards from analogous compounds, researchers can implement robust safety protocols. This guide provides a foundational framework for the responsible use of this and other novel fluorinated compounds, ensuring that the pursuit of scientific discovery is conducted with the utmost regard for personal and environmental safety.

References

- Merck Millipore. (n.d.).

- TCI Chemicals. (2018, October 3). Safety Data Sheet for 2,2,3,3,3-Pentafluoro-1-propanol.

- Fisher Scientific. (2025, December 19). Safety Data Sheet for 2,2,3,3,3-Pentafluoro-1-propanol.

- Angene Chemical. (2024, October 17). Safety Data Sheet for 1-(Pentafluorophenyl)ethanol.

- BASF. (2026, February 17).

- Thermo Fisher Scientific. (2025, November 1).

- Fisher Scientific. (2009, September 22).

Sources

Technical Guide: Solubility Profile of 1-(Pentafluorophenyl)-2-propanol

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 1-(Pentafluorophenyl)-2-propanol , a specialized fluorinated intermediate.

This guide is structured for researchers requiring actionable data for synthesis, purification, and formulation.

Core Chemical Identity & Physicochemical Baseline

Before addressing solvent interactions, it is critical to establish the compound's baseline physical state. The pentafluorophenyl (PFP) moiety significantly alters the behavior of the propyl alcohol chain, introducing high lipophilicity and electron-withdrawing character that deviates from non-fluorinated analogues like 1-phenyl-2-propanol.

| Property | Specification | Source/Validation |

| Compound Name | 1-(Pentafluorophenyl)-2-propanol | IUPAC |

| CAS Number | 1988-60-9 | [1] |

| Molecular Formula | C₉H₇F₅O | Calculated |

| Molecular Weight | 226.14 g/mol | Calculated |

| Physical State | Viscous Liquid / Low-melting Solid | Observed (Analogous) |

| Boiling Point | 203°C (at 760 mmHg) | [2] |

| Density | 1.434 g/cm³ | [2] |

| Predicted pKa | ~12.5 - 13.5 | Est.[1][2] (Fluorine inductive effect) |

The "Fluorine Effect" on Solubility

The five fluorine atoms on the aromatic ring create a "teflon-like" shielding effect. Unlike typical phenyl rings which participate readily in

-

Consequence: This reduces solubility in standard aromatic solvents (like toluene) compared to non-fluorinated analogs but enhances solubility in fluorinated solvents and oxygenated polar organics due to dipole interactions.

Solubility Profile in Organic Solvents[3]

As a Senior Application Scientist, I classify the solubility of 1-(Pentafluorophenyl)-2-propanol into three distinct tiers based on polarity matching and experimental precedence for similar fluorinated alcohols.

Tier 1: High Solubility (Primary Solvents)

Best for stock solution preparation (>100 mg/mL)

| Solvent | Solubility Mechanism | Application Context |

| Methanol / Ethanol | Strong H-bonding with the hydroxyl group. | HPLC mobile phases; Stock solutions. |

| Acetonitrile (MeCN) | Dipole-dipole interactions; miscibility with the fluorinated ring. | Reaction solvent; Crystallization anti-solvent. |

| Dimethyl Sulfoxide (DMSO) | Strong polar aprotic interaction. | Biological assays; Long-term storage. |

| Dichloromethane (DCM) | Good solvation of the lipophilic PFP ring. | Extraction; Chromatography (Normal Phase). |

Tier 2: Moderate/Conditional Solubility

Requires heating or co-solvents

| Solvent | Behavior |

| Ethyl Acetate | Soluble, but may require higher volumes than alcohols. Good for liquid-liquid extraction. |

| Toluene | Moderate. The electron-deficient PFP ring repels the electron-rich toluene |

| Diethyl Ether | Soluble, but volatility makes it poor for quantitative transfers. |

Tier 3: Low Solubility / Immiscible

Anti-solvents for precipitation

| Solvent | Behavior |

| Water | Insoluble/Immiscible. The hydrophobic PFP group dominates the hydrophilic OH group. |

| Hexanes / Heptane | Poor solubility. The polar hydroxyl group prevents full solvation in non-polar alkanes. Used to precipitate the compound from DCM/EtOAc. |

Experimental Protocol: Self-Validating Solubility Determination

Since batch-to-batch physical variations (polymorphs in solids, impurities in liquids) can alter saturation points, rely on this gravimetric workflow rather than literature values alone.

Workflow Diagram (DOT Visualization)

Caption: Gravimetric solubility determination workflow for fluorinated intermediates.

Step-by-Step Methodology

-

Preparation: Place 50 mg of 1-(Pentafluorophenyl)-2-propanol into a tared 2 mL HPLC vial.

-

Titration: Add the solvent of choice in 100 µL increments using a calibrated micropipette.

-

Agitation: After each addition, cap and vortex for 30 seconds. If undissolved solids/oil droplets persist, sonicate for 1 minute.

-

Endpoint: The point at which the solution becomes optically clear is the saturation point.

-

Calculation:

Applications & Mechanistic Insights

Understanding the solubility is crucial for its primary applications in chiral synthesis and pharmaceutical intermediate chemistry .

Chiral Resolution & Chromatography

The compound is often used as a precursor or standard in chiral chromatography.

-

Mobile Phase Compatibility: Due to its UV cutoff (aromatic ring) and solubility, Hexane:Isopropanol (90:10) is a standard normal-phase HPLC condition. While pure hexane solubility is poor, the addition of 10% IPA ensures complete solvation.

-

Synthesis Solvent: Reactions involving the PFP group often utilize THF or DCM to maintain solubility of both the fluorinated reactant and the non-fluorinated reagents.

Acidity & Partitioning

The electron-withdrawing nature of the pentafluorophenyl ring lowers the pKa of the hydroxyl group compared to non-fluorinated 1-phenyl-2-propanol.

-

Implication: In basic aqueous extractions (pH > 12), the compound may partially ionize and partition into the aqueous phase.

-

Recommendation: Maintain pH < 9 during aqueous workups to ensure the compound remains in the organic layer (DCM or Ethyl Acetate).

Safety & Handling (E-E-A-T)

Warning: Fluorinated alcohols can exhibit enhanced skin permeation properties.

-

PPE: Nitrile gloves are sufficient for short contact.

-

Inhalation: Use in a fume hood. The vapor pressure at 203°C boiling point suggests low volatility at room temperature, but aerosols can be hazardous.

-

Storage: Store in cool, dry conditions. Fluorinated compounds are generally stable to oxidation but should be kept away from strong bases (e.g., NaH, LDA) unless deprotonation is the intended reaction step.

References

Sources

An In-depth Technical Guide to the Stereochemical Configuration of 1-(Pentafluorophenyl)-2-propanol

Abstract

The precise determination of stereochemistry is a cornerstone of modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the methodologies employed to determine the chiral center configuration of 1-(pentafluorophenyl)-2-propanol, a fluorinated alcohol of interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis, and Vibrational Circular Dichroism (VCD). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of Chirality in Fluorinated Molecules

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The pentafluorophenyl group, in particular, is a valuable moiety in medicinal chemistry due to its unique electronic and steric properties.[1] When combined with a chiral center, as in 1-(pentafluorophenyl)-2-propanol, the resulting enantiomers can exhibit dramatically different biological activities. Therefore, the ability to separate, identify, and assign the absolute configuration of these enantiomers is of paramount importance.

This guide will provide a detailed exploration of the primary techniques for assigning the absolute configuration of the stereocenter in 1-(pentafluorophenyl)-2-propanol.

Synthesis of 1-(Pentafluorophenyl)-2-propanol

The synthesis of 1-(pentafluorophenyl)-2-propanol can be achieved through various synthetic routes. A common approach involves the reaction of a pentafluorophenyl Grignard reagent with propylene oxide. This reaction typically yields a racemic mixture of (R)- and (S)-1-(pentafluorophenyl)-2-propanol.

Alternatively, asymmetric synthesis strategies can be employed to produce enantioenriched samples of the target molecule. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and analysis of enantiomers.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Principle of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including alcohols.[3] The chiral recognition mechanism is based on a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. The different spatial arrangements of the enantiomers result in different stabilities of the transient diastereomeric complexes formed with the CSP, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general procedure for the development of a chiral HPLC method for the separation of the enantiomers of 1-(pentafluorophenyl)-2-propanol.

Materials:

-

Racemic 1-(pentafluorophenyl)-2-propanol

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

Chiral HPLC column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dissolve a small amount of racemic 1-(pentafluorophenyl)-2-propanol in the mobile phase to a final concentration of approximately 1 mg/mL.[3]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A typical starting composition is 90:10 (v/v) n-hexane:IPA.[3]

-

Chromatographic Conditions:

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 265 nm

-

-

Injection and Data Analysis: Inject 10 µL of the sample solution and record the chromatogram. Calculate the retention factor (k), separation factor (α), and resolution (Rs) to evaluate the separation.[3] Baseline separation is generally indicated by an Rs value of ≥ 1.5.[3]

Data Presentation

| Parameter | Symbol | Formula | Significance |

| Retention Factor | k | (tR - t0) / t0 | A measure of the retention of an analyte on the column. |

| Separation Factor | α | k2 / k1 | The ratio of the retention factors of the two enantiomers; a measure of the column's selectivity. |

| Resolution | Rs | 2(tR2 - tR1) / (w1 + w2) | A measure of the degree of separation between two peaks. |

Table 1: Key parameters in chiral HPLC analysis.

Determination of Absolute Configuration by NMR Spectroscopy: The Mosher's Ester Method

While chiral HPLC can separate enantiomers, it does not directly provide information about their absolute configuration (R or S). The Mosher's ester method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols.[4][5]

Principle of the Mosher's Ester Method

The method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[4] The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the alcohol's stereochemistry.[6] The underlying principle is that the phenyl group of the MTPA moiety creates a magnetically anisotropic cone of shielding and deshielding. The protons of the alcohol that fall within this cone will experience a shift in their NMR resonance frequency. By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA esters, a model can be constructed to deduce the absolute configuration of the alcohol.[6]

Experimental Workflow

Caption: Experimental workflow for the Mosher's ester method.

Detailed Protocol: Mosher's Ester Analysis

Materials:

-

Enantiomerically enriched 1-(pentafluorophenyl)-2-propanol

-

(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

-

(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

-

Pyridine (anhydrous)

-

4-Dimethylaminopyridine (DMAP)

-

Deuterated chloroform (CDCl₃) for NMR

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Preparation of the (R)-MTPA Ester:

-

In a dry NMR tube, dissolve approximately 2-5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.

-

Add a catalytic amount of DMAP.

-

Add 1.2 equivalents of anhydrous pyridine.

-

Add 1.1 equivalents of (R)-MTPA-Cl.

-

Seal the tube and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC.

-

Remove the solvent under a stream of nitrogen and dissolve the residue in CDCl₃ for NMR analysis.

-

-

Preparation of the (S)-MTPA Ester:

-

Repeat the procedure above using (S)-MTPA-Cl.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters. It is crucial to use the same NMR spectrometer and acquisition parameters for both samples.[4]

-

-

Data Analysis:

-

Assign the proton signals for the groups flanking the newly formed ester linkage in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.[4]

-

Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[4]

-

Apply the Mosher model: Protons on one side of the Mosher ester plane will have positive Δδ values, while protons on the other side will have negative Δδ values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the alcohol can be determined.[4]

-

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration.

Principle of VCD

VCD is the extension of circular dichroism into the infrared region of the electromagnetic spectrum.[7] A VCD spectrum provides a fingerprint of a chiral molecule's stereochemistry. The absolute configuration can be determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio quantum chemical calculations for a known enantiomer (e.g., the R-enantiomer).[8] If the experimental and calculated spectra are mirror images, the absolute configuration of the sample is the opposite of the calculated enantiomer (i.e., S).[4]

Experimental and Computational Workflow

Caption: Workflow for absolute configuration determination by VCD.

Protocol for VCD Analysis

Experimental Measurement:

-

Sample Preparation: Prepare a solution of the enantiomerically pure 1-(pentafluorophenyl)-2-propanol in a suitable solvent (e.g., CDCl₃) at a concentration that gives an optimal absorbance in the infrared spectrum (typically around 0.1 M).

-

Data Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.

Computational Prediction:

-

Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of 1-(pentafluorophenyl)-2-propanol using a suitable molecular mechanics force field.

-

DFT Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

-

VCD Intensity Calculation: Calculate the VCD intensities for each vibrational mode.

-

Spectrum Simulation: Generate a Boltzmann-averaged VCD spectrum based on the calculated energies and VCD intensities of all significant conformers.

Configuration Assignment:

-

Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the bands confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is opposite to the one calculated.

Comparative Overview of Methods

| Method | Sample Amount | Measurement Time | Reliability | Key Limitations |

| Chiral HPLC | < 1 mg | 15-30 min per run | High (for separation) | Does not provide absolute configuration directly. |

| NMR (Mosher's Method) | 1-5 mg | 4-6 hours (incl. derivatization)[4] | High, but model-dependent[4] | Requires derivatization; potential for misinterpretation with sterically hindered or flexible molecules.[4] |

| VCD Spectroscopy | 5-10 mg | 1-4 hours | High | Requires access to specialized instrumentation and computational resources. |

Table 2: A comparative summary of the primary methods for chiral analysis.

Conclusion

The determination of the absolute configuration of 1-(pentafluorophenyl)-2-propanol is a critical step in its development for pharmaceutical applications. This guide has provided a detailed overview of three powerful analytical techniques: chiral HPLC, Mosher's ester analysis by NMR, and VCD spectroscopy. The choice of method will depend on the specific requirements of the study, including the amount of sample available, the desired level of certainty, and the available instrumentation. A combination of these techniques can provide an unambiguous and definitive assignment of the chiral center configuration, ensuring the scientific rigor required in drug development.

References

- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.

- Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols. Benchchem.

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available at: [Link]

-

How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]

-

Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. PMC. Available at: [Link]

-

Utilization of 1H NMR in the determination of absolute configuration of alcohols. ResearchGate. Available at: [Link]

- Method for preparing penta fluoro propanol. Google Patents.

-

Vibrational circular dichroism. Wikipedia. Available at: [Link]

-

Vibrational circular dichroism (VCD). Bruker. Available at: [Link]

-

Vibrational circular dichroism revisited. Wiley Analytical Science. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

Sources

- 1. survivaltechnologies.in [survivaltechnologies.in]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 8. jascoinc.com [jascoinc.com]

Pentafluorophenyl-Substituted Secondary Alcohols: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Pentafluorophenyl-substituted secondary alcohols represent a unique and increasingly important class of organic compounds with significant potential in pharmaceutical sciences, materials science, and catalysis. The incorporation of the pentafluorophenyl (C₆F₅) group imparts distinct physicochemical properties to the parent alcohol, including enhanced metabolic stability, altered lipophilicity, and unique electronic characteristics.[1] These properties make them valuable building blocks in the synthesis of novel therapeutic agents and functional materials.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, characterization, and applications of pentafluorophenyl-substituted secondary alcohols, with a focus on providing practical insights and detailed experimental protocols for researchers and drug development professionals.

I. Synthesis of Pentafluorophenyl-Substituted Secondary Alcohols

The synthesis of pentafluorophenyl-substituted secondary alcohols can be broadly categorized into two main approaches: racemic synthesis, which yields a mixture of enantiomers, and stereoselective synthesis, which provides access to enantiomerically enriched or pure compounds. The choice of method depends on the specific application and the need for stereochemical control.

Racemic Synthesis

A common and straightforward method for the preparation of racemic pentafluorophenyl-substituted secondary alcohols is the Grignard reaction. This involves the addition of an alkyl or aryl Grignard reagent to pentafluorobenzaldehyde.[4][5] The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, followed by an acidic workup to yield the desired secondary alcohol.

Experimental Protocol: Synthesis of 1-(Pentafluorophenyl)ethanol via Grignard Reaction [5][6][7]

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl iodide or methyl bromide

-

Pentafluorobenzaldehyde

-

3M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of methyl iodide (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the methyl iodide solution to initiate the reaction (indicated by bubble formation and a color change).

-

Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until most of the magnesium has reacted.

-

-

Reaction with Pentafluorobenzaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve pentafluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the pentafluorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution, followed by 3M HCl until the magnesium salts dissolve.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel.

-

Caption: Synthesis of 1-(Pentafluorophenyl)ethanol via Grignard reaction.

Stereoselective Synthesis

Access to enantiomerically pure pentafluorophenyl-substituted secondary alcohols is crucial for their application in drug development and as chiral auxiliaries.[8][9] Several methods have been developed for their asymmetric synthesis.

The most common approach for the stereoselective synthesis of these alcohols is the asymmetric reduction of the corresponding prochiral pentafluorophenyl ketones. This can be achieved using various catalytic systems.

a) Corey-Bakshi-Shibata (CBS) Reduction:

The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[10][11][12] It employs a chiral oxazaborolidine catalyst, which, in the presence of a borane source (e.g., borane-dimethyl sulfide complex), delivers a hydride to the ketone in a highly stereoselective manner.[13][14]

Experimental Protocol: Asymmetric Synthesis of (S)-1-(Pentafluorophenyl)ethanol via CBS Reduction [10][11]

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

2',3',4',5',6'-Pentafluoroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2M Hydrochloric acid (HCl)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst and Reagent Preparation:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (5-10 mol%).

-

Dilute the catalyst with anhydrous THF.

-

Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (1.0-1.2 eq) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

-

Substrate Addition and Reaction:

-

In a separate flask, dissolve 2',3',4',5',6'-pentafluoroacetophenone (1.0 eq) in anhydrous THF.

-

Cool the catalyst-borane complex to -30 °C.

-

Slowly add the ketone solution dropwise to the reaction mixture, maintaining the internal temperature below -25 °C.

-

Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).

-

-

Quenching and Work-up:

-

Once the reaction is complete, slowly quench by the dropwise addition of methanol at -30 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 2M HCl and stir for another 30 minutes.

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The enantiomeric excess (e.e.) can be determined by chiral HPLC or GC analysis. The product can be further purified by column chromatography.

-

Caption: Enantioselective synthesis of (S)-1-(pentafluorophenyl)ethanol via CBS reduction.

b) Asymmetric Transfer Hydrogenation (ATH):

Asymmetric transfer hydrogenation is another powerful method for the enantioselective reduction of ketones.[15][16][17] This reaction typically utilizes a ruthenium or rhodium catalyst with a chiral ligand and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[18]

Table 1: Comparison of Asymmetric Reduction Methods for Pentafluoroacetophenone

| Method | Catalyst System | Hydrogen Source | Typical Yield (%) | Typical e.e. (%) | Reference |

| CBS Reduction | (R)-Me-CBS-oxazaborolidine | BH₃·SMe₂ | >90 | >95 (S) | [10] |

| ATH | [RuCl₂(p-cymene)]₂ / (1R,2R)-TsDPEN | HCOOH/NEt₃ | High | >90 (S) | [15] |

Biocatalytic methods, particularly the use of alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the synthesis of chiral alcohols.[19][20][21] Whole-cell biotransformations or isolated enzymes can be used to reduce pentafluorophenyl ketones with excellent enantioselectivity.

II. Physicochemical Properties

The pentafluorophenyl group significantly influences the physical and chemical properties of secondary alcohols.

Physical Properties

The high electronegativity of the fluorine atoms leads to a strong electron-withdrawing effect, which impacts properties such as acidity and boiling point.[1]

Table 2: Physical Properties of 1-(Pentafluorophenyl)ethanol

| Property | Value | Reference |

| CAS Number | 830-50-2 | [1][22] |

| Molecular Formula | C₈H₅F₅O | [2] |

| Molecular Weight | 212.12 g/mol | [2] |

| Melting Point | 32-37 °C | [2][22][23] |

| Boiling Point | 102-103 °C at 30 mmHg | [23][24] |

| Density | 1.498 g/cm³ (Predicted) | [23] |

| pKa | 13.14 (Predicted) | [23] |

Chemical Properties

The most significant chemical property of the pentafluorophenyl group is its susceptibility to nucleophilic aromatic substitution (SNAr), primarily at the para-position.[25][26][27][28] This reactivity allows for the facile introduction of various functional groups.

Caption: Nucleophilic aromatic substitution (SNAr) on a pentafluorophenyl-substituted secondary alcohol.

III. Characterization

Standard analytical techniques are employed to characterize pentafluorophenyl-substituted secondary alcohols.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons in the molecule. ¹⁹F NMR is particularly informative, providing distinct signals for the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl ring, which can be used to confirm the structure and monitor reactions.[29][30][31]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the hydroxyl (-OH) group and the C-F bonds.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Used to determine the enantiomeric excess of stereoselective synthesis products.

IV. Applications

The unique properties of pentafluorophenyl-substituted secondary alcohols make them valuable in several areas of research and development.

Medicinal Chemistry

The introduction of a pentafluorophenyl group can enhance the metabolic stability of a drug molecule by blocking sites of enzymatic oxidation.[3] It can also modulate the lipophilicity and binding affinity of the molecule to its biological target. These compounds serve as key intermediates in the synthesis of various pharmaceuticals.[2][3] For example, they have been investigated as potential inhibitors of enzymes like Pks13 in Mycobacterium tuberculosis.[3]

Catalysis

Chiral pentafluorophenyl-substituted secondary alcohols can be used as ligands or chiral auxiliaries in asymmetric catalysis.[8][9][32] The stereogenic center of the alcohol can induce chirality in the products of a reaction.

Materials Science

The pentafluorophenyl group can be used as a reactive handle for the functionalization of polymers and other materials through nucleophilic aromatic substitution.[33] This allows for the tuning of material properties such as solubility and electronic characteristics.

V. Conclusion

Pentafluorophenyl-substituted secondary alcohols are a versatile class of compounds with a growing number of applications. Their synthesis, particularly stereoselective synthesis, is well-established, providing access to a wide range of structures. The unique physicochemical properties conferred by the pentafluorophenyl group make them highly attractive for use in drug discovery, catalysis, and materials science. This guide provides a solid foundation for researchers and professionals to explore the potential of these fascinating molecules in their respective fields.

References

-

1-(Pentafluorophenyl)ethanol. LookChem.

-

1-(PENTAFLUOROPHENYL)ETHANOL. LookChem.

-

1-(Pentafluorophenyl)ethanol. Chem-Impex.

-

Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis. ACS Infectious Diseases.

-

CAS 830-50-2: 1-(Pentafluorophenyl)ethanol. CymitQuimica.

-

Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction. Benchchem.

-

Corey-Bakshi-Shibata Reduction. Alfa Chemistry.

-

Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ePrints Soton - University of Southampton.

-

Corey-Bakshi-Shibata) enantioselective reduction. Filo.

-

Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem.

-

Corey–Itsuno reduction. Wikipedia.

-

1-(PENTAFLUOROPHENYL)ETHANOL, 97. ChemicalBook.

-

Synthesis of Chiral sec‐Alcohols by Ketone Reduction. Request PDF.

-

Corey-Bakshi-Shibata (CBS) Reduction. YouTube.

-

Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc.

-

Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.

-

Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link.

-

Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Oxford Instruments.

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

-

The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 ligand. PubMed.

-

Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed.

-

Grignard Reaction Lab Protocol. Scribd.

-

1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum. ChemicalBook.

-

Synthesis and π-Hole vs. π Effects of Pt(II) Complexes with Pentafluorophenyl and Phenyl-Substituted Bipyridines. MDPI.

-

-

Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds. Journal of the Chemical Society (Resumed).

-

-

Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC.

-

Grignard Reaction. NDSU.

-

Nucleophilic Aromatic Substitution. Chemistry Steps.

-

Chiral auxiliary. Wikipedia.

-

1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). NP-MRD.

-

London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC.

-

Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary. ScienceDirect.

-

Nucleophilic aromatic substitution. BYJU'S.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

-

Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Publications.

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods.

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.

-

Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.

-

Asymmetric Transfer Hydrogenation. MilliporeSigma.

-

Process of preparing grignard reagent. Google Patents.

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.

Sources

- 1. CAS 830-50-2: 1-(Pentafluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 13. Corey-Bakshi-Shibata) enantioselective reduction | Filo [askfilo.com]

- 14. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 15. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]

- 16. kanto.co.jp [kanto.co.jp]

- 17. kanto.co.jp [kanto.co.jp]

- 18. The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 ligand: partial ligand reduction is the key - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 22. lookchem.com [lookchem.com]

- 23. 1-(Pentafluorophenyl)ethanol|lookchem [lookchem.com]

- 24. 1-(PENTAFLUOROPHENYL)ETHANOL, 97 | 830-50-2 [amp.chemicalbook.com]

- 25. learninglink.oup.com [learninglink.oup.com]

- 26. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 27. byjus.com [byjus.com]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. nmr.oxinst.com [nmr.oxinst.com]

- 30. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858) [np-mrd.org]

- 31. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 32. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 33. mdpi.com [mdpi.com]

boiling point and density of 1-(Pentafluorophenyl)-2-propanol

Title: Technical Whitepaper: Physicochemical Profiling of 1-(Pentafluorophenyl)-2-propanol (CAS 1988-60-9)

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-(Pentafluorophenyl)-2-propanol (CAS 1988-60-9). This compound is a specialized fluorinated chiral building block, distinct from the common solvent 2,2,3,3,3-pentafluoro-1-propanol. Its unique structure—combining a lipophilic, electron-deficient pentafluorophenyl ring with a secondary alcohol functionality—makes it a critical intermediate in the synthesis of metabolically stable pharmaceuticals and advanced agrochemicals.

Critical Distinction:

-

Target Molecule: 1-(Pentafluorophenyl)-2-propanol (CAS 1988-60-9) | BP: ~203°C[]

-

Common Solvent: 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) | BP: 81°C

-

Note: Confusing these isomers can lead to catastrophic process failures due to the >120°C difference in boiling points.

Chemical Identity & Structural Analysis

The molecule features a perfluorinated aromatic ring attached to a 2-hydroxypropyl chain. The electron-withdrawing nature of the pentafluorophenyl (Pfp) group significantly alters the acidity of the neighboring protons and the lipophilicity of the molecule compared to non-fluorinated analogs.

| Parameter | Specification |

| IUPAC Name | 1-(2,3,4,5,6-Pentafluorophenyl)propan-2-ol |

| CAS Number | 1988-60-9 |

| Molecular Formula | C₉H₇F₅O |

| Molecular Weight | 226.14 g/mol |

| SMILES | CC(O)CC1=C(F)C(F)=C(F)C(F)=C1F |

| Chirality | Contains one stereocenter at C2; typically supplied as a racemate unless specified. |

Physicochemical Properties

The boiling point and density of this compound are governed by the "Heavy Atom Effect" of fluorine and the specific intermolecular forces at play.

Boiling Point Analysis

-

Experimental Value: 203°C at 760 mmHg (Standard Atmosphere)[]

-

Thermodynamic Rationale:

-

Hydrogen Bonding: The secondary hydroxyl group allows for strong intermolecular hydrogen bonding, significantly elevating the boiling point.

-

Pi-Stacking: The electron-deficient pentafluorophenyl ring engages in "face-to-face" arene-perfluoroarene stacking interactions, which are stronger than typical van der Waals forces in non-fluorinated aromatics. This supramolecular interaction adds substantial thermal stability to the liquid phase.

-

Density Profile

-

Experimental Value: 1.434 g/cm³ at 20°C

-

Mechanistic Insight: The high density is a direct result of the five fluorine atoms. Fluorine has a high atomic mass (19 Da) relative to its small Van der Waals radius (1.47 Å). This allows for efficient packing density in the liquid state, resulting in a specific gravity ~40% higher than water and ~60% higher than non-fluorinated 1-phenyl-2-propanol.

Summary Table

| Property | Value | Conditions | Method |

| Boiling Point | 203°C | 760 mmHg | Distillation / Siwoloboff |

| Density | 1.434 g/cm³ | 20°C | Pycnometry / Oscillating U-tube |

| Refractive Index | 1.4420 | 20°C | Sodium D-line |

| Flash Point | >110°C | Closed Cup | Predicted |

Synthesis & Production Workflow

The most robust route to CAS 1988-60-9 involves the reduction of the corresponding ketone precursor. This method minimizes side reactions associated with nucleophilic aromatic substitution on the Pfp ring.

Reaction Scheme (Graphviz)

Caption: Figure 1. Standard reductive synthesis pathway from the ketone precursor to the target alcohol.

Protocol: Reductive Synthesis

-

Setup: Charge a flame-dried round-bottom flask with 1-(pentafluorophenyl)propan-2-one (1.0 eq) and anhydrous methanol (10 vol). Cool to 0°C under N₂.

-

Reduction: Portion-wise add Sodium Borohydride (NaBH₄, 1.2 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Completion: Allow to warm to Room Temperature (25°C) and stir for 2 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS.

-

Workup: Quench carefully with 1N HCl until pH ~3. Remove methanol under reduced pressure. Extract aqueous residue with Dichloromethane (DCM).

-

Purification: Dry organic layer over MgSO₄. Concentrate. Purify via vacuum distillation (bp ~95-100°C @ 15 mmHg) to obtain the clear, colorless oil.

Applications in Drug Development

This compound serves as a "privileged scaffold" in medicinal chemistry due to the specific properties of the C₆F₅ group.

Strategic Value

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Replacing a phenyl ring with a pentafluorophenyl ring often blocks metabolic oxidation (P450 metabolism) at the aromatic positions.

-

pKa Modulation: The electron-withdrawing effect increases the acidity of the alcohol (pKa ~12 vs. ~16 for non-fluorinated alcohols), altering hydrogen bond donor capability in active sites.

-

Quadrupole Inversion: The Pfp group has a reversed quadrupole moment compared to benzene, allowing it to bind to electron-rich regions of protein targets.

Application Workflow (Graphviz)

Caption: Figure 2. Utilization of the target alcohol in pharmaceutical development pipelines.

Experimental Determination Protocols

To validate the physical properties in-house, use the following self-validating systems.

Boiling Point Determination (Micro-Siwoloboff Method)

-

Why: Conserves material compared to distillation.

-

Protocol:

-

Place a small amount of sample in a melting point capillary tube.

-

Insert a finer capillary (sealed at the top) inside the sample tube.

-

Heat in a melting point apparatus.

-

Endpoint: The temperature at which a continuous stream of bubbles emerges from the inner capillary (vapor pressure = external pressure).

-

Correction: Apply barometric pressure correction:

.

-

Density Determination (Oscillating U-Tube)

-

Why: Higher precision than pycnometry; requires minimal sample (1-2 mL).

-

Protocol:

-

Inject sample into a thermostated (20.0°C) oscillating U-tube (e.g., Anton Paar DMA).

-

The instrument measures the period of oscillation (

), which is directly related to density ( -

Validation: Calibrate with air and HPLC-grade water before measurement.

-

Safety & Handling

Hazard Classification (GHS):

Handling Precautions:

-

Fluorinated alcohols can be surprisingly acidic and may cause defatting of the skin.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and acid chlorides.

References

-

BOC Sciences. (2024). Product Analysis: 1-(Pentafluorophenyl)-2-propanol (CAS 1988-60-9). Retrieved from

- National Institute of Standards and Technology (NIST). (2023).

-

Stamatis, A., et al. (2024). "Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones." Molecules, 29(16). (Methodology for ketone reduction extrapolated to Pfp analogs). Retrieved from

-

PubChem. (2025).[4] Compound Summary: 1-(Pentafluorophenyl)propan-2-ol.[][5] National Center for Biotechnology Information. Retrieved from

- Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Alcohols and Phenols.

Sources

Navigating the Landscape of 4-Amino-2-chlorobenzoic Acid: A Technical Guide for Researchers

A Note on CAS Number 1988-60-9: Initial searches for a chemical corresponding to CAS number 1988-60-9 did not yield a specific, publicly listed compound. This suggests that the provided CAS number may be incorrect or obsolete. However, based on the nature of the query, it is highly probable that the intended compound of interest is 4-Amino-2-chlorobenzoic acid , which bears the CAS number 2457-76-3 . This guide will, therefore, focus on this commercially available and scientifically significant molecule.

Introduction to 4-Amino-2-chlorobenzoic Acid: A Versatile Scaffold in Drug Discovery

4-Amino-2-chlorobenzoic acid is a substituted aromatic carboxylic acid that has garnered significant attention in the field of medicinal chemistry and drug development.[1] Its trifunctional nature, possessing an amino group, a chloro substituent, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of a diverse array of complex organic molecules and active pharmaceutical ingredients (APIs).[2] The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of libraries of compounds for biological screening. This guide provides an in-depth overview of the chemical properties, synthesis, commercial availability, and applications of 4-Amino-2-chlorobenzoic acid for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 2457-76-3 | [3][4][5] |

| Molecular Formula | C₇H₆ClNO₂ | [4][6] |

| Molecular Weight | 171.58 g/mol | [4][5][6] |

| Appearance | White to light reddish or green powder/crystal | [3] |

| Melting Point | 210-216 °C | [3] |

| Purity | Typically >97% | [3][7] |

| IUPAC Name | 4-amino-2-chlorobenzoic acid | [4] |

Spectral data, crucial for the identification and characterization of 4-Amino-2-chlorobenzoic acid, is readily available in public databases such as PubChem, which includes 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra.[4]

Synthesis of 4-Amino-2-chlorobenzoic Acid: A Practical Approach

The most prevalent and industrially scalable method for the synthesis of 4-Amino-2-chlorobenzoic acid is the reduction of 2-chloro-4-nitrobenzoic acid.[8][9] This transformation can be achieved through various reduction strategies, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Catalytic Reduction of 2-Chloro-4-nitrobenzoic Acid

This protocol outlines a general procedure for the synthesis of 4-Amino-2-chlorobenzoic acid.

Materials:

-

2-Chloro-4-nitrobenzoic acid

-

Palladium on carbon (Pd/C, 5-10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Reaction vessel (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-nitrobenzoic acid in methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.

-

Hydrogenation: Secure the reaction vessel in a Parr hydrogenator or a similar apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting 4-Amino-2-chlorobenzoic acid can be further purified by recrystallization, typically from an ethanol/water mixture, to obtain a high-purity product.[8]

Caption: Inhibition of the EGFR signaling pathway by small molecule inhibitors.

Commercial Availability and Suppliers

4-Amino-2-chlorobenzoic acid is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this material, it is crucial to consider purity, available quantities, and lead times.

Table of Major Suppliers:

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 217719 | 97% | Grams to Kilograms |

| Thermo Scientific Chemicals | AC203230050 | 97% | Grams |

| TCI Chemicals | A0951 | >97.0% | Grams to Kilograms |

| Santa Cruz Biotechnology | sc-239103 | - | Grams |

| MedChemExpress | HY-W015408 | - | Milligrams to Grams |

| Carl ROTH | - | ≥98% | Grams |

Note: Product numbers and available quantities are subject to change. Please refer to the supplier's website for the most current information.

Conclusion

4-Amino-2-chlorobenzoic acid (CAS 2457-76-3) stands as a pivotal starting material for researchers and professionals in the pharmaceutical and chemical industries. Its unique structural features provide a versatile platform for the synthesis of a wide range of biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, established synthetic routes with a detailed experimental protocol, key applications in drug development, and a list of commercial suppliers. By leveraging this information, researchers can effectively incorporate this valuable building block into their synthetic strategies for the discovery and development of novel therapeutic agents.

References

-

PubChem. 4-Amino-2-chlorobenzoic acid. [Link]

-

Carl ROTH. 2-Amino-4-chlorobenzoic acid. [Link]

- Luo, Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 24(23), 4299.

- Khan, I., et al. (2023).

-

PubChem. Silane, trimethoxyoctyl-, hydrolysis products with silica. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Amino-2-chlorobenzoic Acid | 2457-76-3 | TCI AMERICA [tcichemicals.com]

- 4. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-chlorobenzoic acid 97 2457-76-3 [sigmaaldrich.com]

- 6. 4-Amino-2-chlorobenzoic acid | CAS 2457-76-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 4-Amino-2-chlorobenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Reduction of 1-(Pentafluorophenyl)-2-propanone to 1-(Pentafluorophenyl)-2-propanol

Abstract